REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][N:4]1[C:8]2[CH:9]=[C:10]([C:13]([O:15]C)=[O:14])[CH:11]=[CH:12][C:7]=2[NH:6][C:5]1=[O:17]>CO>[CH3:3][N:4]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH:11]=[CH:12][C:7]=2[NH:6][C:5]1=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
CN1C(NC2=C1C=C(C=C2)C(=O)OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 65° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
then concentrate
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous with ethyl acetate (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the aqueous layer to a solid
|
Type
|
CUSTOM
|
Details
|
Triturate the solid with water (3 mL)
|
Type
|
FILTRATION
|
Details
|
Filter the precipitate
|
Type
|
CUSTOM
|
Details
|
dry under high vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC2=C1C=C(C=C2)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |